2,4-Dibromophenyl 4-benzoylbenzoate

説明

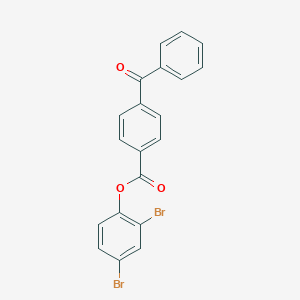

2,4-Dibromophenyl 4-benzoylbenzoate is an aromatic ester compound characterized by a phenyl ring substituted with two bromine atoms at the 2- and 4-positions, esterified to a 4-benzoyl-substituted benzoic acid moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing bromine atoms and the extended conjugation from the benzoyl group.

特性

分子式 |

C20H12Br2O3 |

|---|---|

分子量 |

460.1g/mol |

IUPAC名 |

(2,4-dibromophenyl) 4-benzoylbenzoate |

InChI |

InChI=1S/C20H12Br2O3/c21-16-10-11-18(17(22)12-16)25-20(24)15-8-6-14(7-9-15)19(23)13-4-2-1-3-5-13/h1-12H |

InChIキー |

NKMMMRUSSRNFHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Br)Br |

正規SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)Br)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,4-dibromophenyl 4-benzoylbenzoate with analogous brominated benzoate derivatives, focusing on structural features, substituent effects, and inferred properties.

Table 1: Structural Comparison of Brominated Benzoate Derivatives

Key Comparative Analysis:

In contrast, the carbohydrazonoyl group in 342788-87-8 introduces nucleophilic hydrazine-like reactivity, enabling participation in condensation or coordination chemistry . The nitrobenzamido group in the compound from may further polarize the ester bond, accelerating hydrolysis compared to brominated derivatives .

This contrasts with the oxazolyl substituent in 352558-83-9, which introduces a heterocyclic ring that may alter solubility and hydrogen-bonding capacity . The 2-chlorophenyl group in 352558-83-9 adds steric bulk and lipophilicity, which could enhance membrane permeability in biological systems compared to the less bulky brominated phenyl groups .

Biological Implications :

- While direct biological data for 2,4-dibromophenyl 4-benzoylbenzoate is unavailable, structurally related brominated benzoates (e.g., 342788-87-8) are often explored for antimicrobial or anticancer activity due to halogen-mediated interactions with biomolecules .

- The nitro group in ’s compound is associated with prodrug activation mechanisms, suggesting divergent biological pathways compared to purely brominated analogs .

Research Findings and Limitations

- Thermal Stability: Brominated aromatic esters generally exhibit high thermal stability. The 2,4-dibromo substitution likely increases melting points compared to mono-substituted derivatives, though experimental data is needed for confirmation.

- Synthetic Utility: The benzoyl group in the target compound may facilitate photo-induced [2+2] cycloadditions, a property less pronounced in nitro- or carbohydrazonoyl-substituted analogs .

- Gaps in Data : Experimental comparisons of solubility, crystallinity, and bioactivity are absent in the provided evidence, highlighting the need for further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。